(4-Methylcyclohexyl)methanol CAS number 34885-03-5 properties
(4-Methylcyclohexyl)methanol CAS number 34885-03-5 properties
An In-Depth Technical Guide to (4-Methylcyclohexyl)methanol (CAS No. 34885-03-5)
Abstract
(4-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol that has garnered significant attention both for its industrial applications and its environmental impact. This guide provides a comprehensive technical overview of its properties, intended for researchers, chemists, and toxicologists. We will delve into its stereoisomerism, physicochemical characteristics, spectroscopic profile, analytical methodologies, synthetic utility, and biological activity. The narrative emphasizes the causal relationships behind its properties and the rationale for specific analytical and synthetic protocols, providing a robust framework for professionals working with this compound.
Molecular Structure and Stereoisomerism
(4-Methylcyclohexyl)methanol, with the chemical formula C₈H₁₆O, is a structurally simple yet stereochemically important molecule.[1] The core of the molecule is a cyclohexane ring substituted at the 1 and 4 positions with a hydroxymethyl (-CH₂OH) group and a methyl (-CH₃) group, respectively.
The tetrahedral nature of the substituted carbons in the cyclohexane ring gives rise to geometric isomerism. The relative orientation of the methyl and hydroxymethyl groups can be either on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer).[2] Commercial preparations of (4-Methylcyclohexyl)methanol are typically sold as a mixture of these two isomers.[1]
This stereoisomerism is not a trivial feature; it profoundly influences the molecule's physical, sensory, and interactive properties. The trans isomer is generally more thermodynamically stable as it allows both substituents to occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance.
Caption: Chair conformations of cis and trans isomers.
Physicochemical Properties
The physical properties of (4-Methylcyclohexyl)methanol are summarized below. It is a colorless liquid with low volatility.[1][2] Notably, the sensory properties differ significantly between isomers; the trans isomer possesses a distinct licorice-like odor with a very low odor threshold, while the cis isomer's odor is less detectable.[1]
| Property | Value | Source(s) |
| CAS Number | 34885-03-5 | [2] |
| Molecular Formula | C₈H₁₆O | [1] |
| Molar Mass | 128.21 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.9074 g/cm³ (25 °C) | [1] |
| Boiling Point | 202 °C | [1] |
| Flash Point | 80 °C | [1] |
| Refractive Index (n_D) | 1.4617 | |
| Water Solubility | Low; Overall: ~2250 mg/L (23 °C) | [1][4] |
| cis isomer is more soluble than trans | [4] | |
| log K_ow (Octanol-Water) | cis: 2.35; trans: 2.46 | [4] |
The higher water solubility of the cis isomer, despite its lower thermodynamic stability, can be attributed to its higher dipole moment. The alignment of the C-O and C-C bond dipoles in the cis configuration results in a more polar molecule, enhancing its interaction with water. Conversely, the more hydrophobic trans isomer has a higher octanol-water partition coefficient (K_ow_) and sorbs more effectively to activated carbon, a critical consideration for environmental remediation.[4]
Spectroscopic Profile for Structural Elucidation
A comprehensive spectroscopic analysis is essential for confirming the identity and purity of (4-Methylcyclohexyl)methanol, and for distinguishing between its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for identifying the presence of both cis and trans isomers in a sample. Key diagnostic signals arise from the methyl (-CH₃) and hydroxymethyl (-CH₂OH) protons.
-
¹H NMR: Experimental data shows two distinct sets of doublets for these key groups, confirming an isomeric mixture.[4]
-
Methyl Protons (-CH₃): Doublets are observed around δ 0.92 ppm and δ 0.89 ppm . The difference in chemical shift is due to the magnetic anisotropy of the cyclohexane ring, which shields the axial and equatorial protons to different extents.
-
Hydroxymethyl Protons (-CH₂OH): Doublets appear further downfield around δ 3.55 ppm and δ 3.45 ppm due to the deshielding effect of the adjacent oxygen atom.[4]
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of an alcohol and a saturated hydrocarbon.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group.
-
C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the cyclohexane and methyl groups.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region will indicate the C-O single bond stretch of the primary alcohol.
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion ([M]⁺) peak at m/z = 128 may be observed, though it might be weak for primary alcohols. The fragmentation pattern is key to identification.
-
Loss of Water: A prominent peak at m/z = 110 ([M-18]⁺) is expected, resulting from the facile loss of a water molecule.
-
Loss of Hydroxymethyl Group: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of a ·CH₂OH radical, giving a peak at m/z = 97 ([M-31]⁺).
-
Ring Fragmentation: The cyclohexane ring can undergo various fragmentation pathways, leading to a complex series of peaks in the lower mass region, often with characteristic clusters separated by 14 mass units (-CH₂-).
Analytical Methodologies
Quantitative analysis, particularly in environmental samples, requires a robust and sensitive method capable of separating the isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard.
Caption: Workflow for GC-MS analysis of (4-Methylcyclohexyl)methanol.
Protocol: Isomer-Specific Analysis of (4-Methylcyclohexyl)methanol in Water by GC-MS
This protocol is based on the methodology developed for analyzing environmental water samples.[5] The causality for this choice is its high sensitivity and specificity, which is crucial for detecting low concentrations (μg/L) post-spill.
-
Sample Preparation (Purge-and-Trap):
-
Place a precise volume (e.g., 25 mL) of the aqueous sample into a sparging vessel.
-
Heat the sample (e.g., to 45°C) to increase the volatility of the analytes.
-
Purge the sample with an inert gas (e.g., helium) for a set time (e.g., 11 minutes). The gas strips the volatile (4-Methylcyclohexyl)methanol from the water.
-
The gas stream is passed through an adsorbent trap (e.g., Tenax), which captures the analytes while allowing the purge gas and water vapor to pass through. This step concentrates the analyte, dramatically increasing method sensitivity.
-
-
GC-MS Analysis:
-
Desorption: Rapidly heat the trap to thermally desorb the trapped analytes onto the GC column.
-
Injection: Use a splitless injection mode to ensure quantitative transfer of the analyte to the column.
-
Column: Employ a non-polar or mid-polarity capillary column (e.g., a DB-5ms or equivalent) to separate the isomers based on their boiling points and interaction with the stationary phase. The less polar trans-isomer typically has a lower retention time and elutes first.[5]
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a high temperature (e.g., 250°C) to ensure good separation and elution of the analytes.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. For high sensitivity and specificity, use Selected Ion Monitoring (SIM), targeting characteristic ions such as m/z 110 and 97.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known concentrations of a certified cis/trans mixture.
-
Process the standards using the same purge-and-trap GC-MS method.
-
Construct a calibration curve for each isomer by plotting peak area against concentration.
-
Determine the concentration in unknown samples by comparing their peak areas to the calibration curve.
-
Chemical Reactivity and Synthetic Applications
As a primary alcohol, (4-Methylcyclohexyl)methanol undergoes reactions typical of its class, making it a potentially useful building block in organic synthesis.
Caption: Key synthetic transformations of (4-Methylcyclohexyl)methanol.
Protocol 1: Selective Oxidation to (4-Methylcyclohexyl)carbaldehyde
The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a cornerstone of organic synthesis. A TEMPO-catalyzed oxidation is an excellent choice due to its high selectivity and use of inexpensive, environmentally benign reagents.[6][7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Methylcyclohexyl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, ~1-5 mol%).
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.1 eq), the terminal oxidant, while stirring vigorously to ensure good mixing between the organic and aqueous phases. The presence of a phase-transfer catalyst can be beneficial.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the aldehyde by silica gel chromatography or distillation if necessary.
Protocol 2: Esterification via Fischer Esterification
This classic acid-catalyzed reaction is an equilibrium process used to form esters.[8]
-
Setup: Combine (4-Methylcyclohexyl)methanol (1.0 eq) with an excess of a carboxylic acid (e.g., 3-5 eq of acetic acid) in a round-bottom flask. Using the carboxylic acid as the solvent helps drive the equilibrium toward the product.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.[9]
-
Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by TLC or GC.
-
Workup: After cooling, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the desired ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation.
Biological Activity and Mechanism of Action
(4-Methylcyclohexyl)methanol is not biologically inert. Its effects are largely attributed to its amphiphilic nature, allowing it to act as a hydrotrope.[3]
Hydrotropic Mechanism
Hydrotropes are compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble substances.[10] Unlike surfactants, which form well-defined micelles, the amphiphilic character of (4-Methylcyclohexyl)methanol (a nonpolar cyclohexane ring and a polar hydroxymethyl group) is not sufficient for such organized structures.[11]
The proposed mechanism involves a less-ordered self-aggregation of hydrotrope molecules. These aggregates create microenvironments where nonpolar solutes can partition, effectively shielding them from the bulk aqueous phase. This interaction is driven by weak intermolecular forces, such as van der Waals interactions between the nonpolar regions of the hydrotrope and the solute.[10] This ability to solubilize hydrophobic compounds and interact with proteins is central to its industrial application as a flotation agent and its biological effects.[2][3]
Caption: MCHM molecules form aggregates around a solute.
Toxicological Profile
Toxicological studies indicate that (4-Methylcyclohexyl)methanol has moderate acute toxicity. It is classified as a skin and eye irritant.[1] In vivo studies using model organisms like Xenopus embryos have shown that exposure can negatively impact viability and normal development.[12] Mechanistic studies suggest that its toxicity may be linked to the generation of reactive oxygen species (ROS) and disruption of intracellular metal ion homeostasis.[12] Furthermore, its metabolites, such as 4-methylcyclohexane carboxylic acid, may exhibit different and potentially greater toxicity than the parent compound.[2]
Safety and Handling
As a laboratory chemical, (4-Methylcyclohexyl)methanol requires careful handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[2]
-
Spill Response: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Prevent entry into waterways.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
References
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PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). 4-Methylcyclohexanemethanol. Retrieved from [Link]
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Phetxumphou, K., et al. (2017). Degradation of Crude 4-MCHM (4-Methylcyclohexanemethanol) in Sediments from Elk River, West Virginia. ResearchGate. Retrieved from [Link]
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Perfetto, M., et al. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. PubMed Central. Retrieved from [Link]
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Luttrell, W. (2015). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. Retrieved from [Link]
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Dietrich, A. M., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Vljevski, M., et al. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. PubMed Central. Retrieved from [Link]
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Kumar, S., & Aswal, V. K. (2011). Effect of Hydrotropes on Solution Behavior of Amphiphiles. ResearchGate. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation. Retrieved from [Link]
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Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. Retrieved from [Link]
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Organic Syntheses. (n.d.). Selective Oxidation of Primary Alcohols to Aldehydes using Iodosobenzene Diacetate and TEMPO. Retrieved from [Link]
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Neudoerffer, T., et al. (2018). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. Retrieved from [Link]
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Dixit, C., et al. (2023). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
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